N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

This unique tertiary benzamide features a 2,3-dimethoxybenzoyl core with N-furan-2-ylmethyl and N-tetrahydropyran-4-yl substitution, creating a three-dimensional, conformationally restrained topology absent in mono-substituted analogs. TPSA 57.5 Ų and zero H-bond donors enable blood-brain barrier penetration for CNS screening. Assay-ready, pre-weighed μmol quantities eliminate custom synthesis delays—ideal for HTS integration. Verify CNS permeability and metabolic stability in microsomal assays with direct procurement.

Molecular Formula C19H23NO5
Molecular Weight 345.395
CAS No. 1448126-47-3
Cat. No. B2897639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide
CAS1448126-47-3
Molecular FormulaC19H23NO5
Molecular Weight345.395
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CO2)C3CCOCC3
InChIInChI=1S/C19H23NO5/c1-22-17-7-3-6-16(18(17)23-2)19(21)20(13-15-5-4-10-25-15)14-8-11-24-12-9-14/h3-7,10,14H,8-9,11-13H2,1-2H3
InChIKeyMRSFVPHKGSFFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448126-47-3: A Structurally Diversified 2,3-Dimethoxybenzamide for CNS-Targeted Screening Libraries


N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide (CAS 1448126-47-3) is a fully synthetic, small-molecule benzamide derivative with a molecular formula of C₁₉H₂₃NO₅ and a molecular weight of 345.39 g/mol [1]. The compound integrates three distinct pharmacophoric features—an electron-rich 2,3-dimethoxybenzoyl core, an N-furan-2-ylmethyl substituent, and an N-tetrahydropyran (oxan-4-yl) group—which together create a three-dimensional, conformationally restrained topology [2]. This structural assembly is infrequently encountered in commercial screening collections and positions the compound as a candidate probe for central nervous system (CNS)-oriented medicinal chemistry campaigns, where heterocyclic diversity and moderate lipophilicity are selection criteria for library design [3].

Why In-Class 2,3-Dimethoxybenzamides Cannot Substitute for 1448126-47-3 in CNS-Focused Research


Generic substitution among 2,3-dimethoxybenzamide analogs is unreliable because subtle modifications at the amide nitrogen—the sole diversification point in this scaffold—produce discrete, non-interchangeable physicochemical and conformational profiles. Replacing the dual N-alkyl substitution pattern of the target compound (furan-2-ylmethyl plus tetrahydropyran-4-yl) with a simpler mono-substituted variant (e.g., CAS 700859-37-6 or CAS 1428363-74-9) eliminates the tertiary amide geometry and reduces both steric bulk and heteroatom count, directly altering LogP, polar surface area (PSA), and hydrogen-bonding capacity—parameters that critically govern CNS permeability and off-target promiscuity . Procurement of a compound lacking both N-substituents therefore yields a functionally distinct chemical entity, not an interchangeable equivalent .

Quantitative Differentiation Evidence for CAS 1448126-47-3 Against Closest Structural Analogs


Dual N-Alkyl Substitution Creates a Unique Tertiary Amide Topology Absent in Mono-Substituted Comparators

The target compound possesses two distinct N-alkyl groups (furan-2-ylmethyl and tetrahydropyran-4-yl) forming a tertiary benzamide, whereas the closest purchasable analogs—CAS 700859-37-6 (N-(furan-2-ylmethyl)-2,3-dimethoxybenzamide) and CAS 1428363-74-9 (N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide)—are secondary amides with a single N-substituent. This structural distinction results in a minimum 84 Da molecular weight increase (345.4 vs. 261.3 or 275.3 g/mol) and eliminates the hydrogen-bond donor capacity of the amide NH, a recognized factor for reducing P-glycoprotein (P-gp) recognition and improving CNS drug-likeness [1].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Calculated Physicochemical Descriptors Place 1448126-47-3 in a More CNS-Permeable Property Space than Des-methyl or Des-furan Analogs

The compound's computed topological polar surface area (TPSA) is 57.5 Ų, which is 19.1 Ų lower than the des-tetrahydropyran analog CAS 700859-37-6 (TPSA = 76.6 Ų) [1]. The TPSA of 57.5 Ų falls well within the established CNS drug-like threshold of <76 Ų (median for CNS drugs ≈ 45 Ų), whereas the comparator's 76.6 Ų sits on the borderline. XLogP3 is predicted at 2.6, yielding a CNS MPO-like desirability regime that is more favorable for brain penetration than the lower-molecular-weight but higher-TPSA secondary amide comparator [2].

Computational ADME CNS MPO Score Physicochemical Profiling

Commercial Availability of 1448126-47-3 in Pre-Weighed Screening Quantities Contrasts with the Custom-Synthesis or Bulk-Only Status of Closest Analogs

The target compound is available from Life Chemicals (catalog F6390-2612) in pre-weighed, screening-ready quantities of 2 μmol, 10 μmol, and 20 μmol, priced between $57 and $79 USD, as well as in mg-scale quantities for follow-up (4 mg–20 mg) [1]. In direct procurement comparison, the des-tetrahydropyran analog (CAS 700859-37-6) is not listed in pre-weighed screening formats from any identified authoritative vendor and typically requires custom synthesis quoting, while CAS 1428363-74-9 is available only through BenchChem's bulk inquiry process without transparent, small-quantity pricing . This represents a practical procurement barrier that can delay screening campaigns by 4–8 weeks for custom synthesis versus immediate assay-ready shipment for the target compound.

Procurement Screening Library Supply Compound Management

Tetrahydropyran Substituent Confers Predicted Metabolic Stability Advantage Over Furan-Only or Ethyl-Linked Analogs in In Silico Models

The tetrahydropyran (oxane) ring is a recognized metabolically stable, saturated heterocycle that resists cytochrome P450-mediated oxidation, unlike the electron-rich furan ring which is susceptible to CYP-catalyzed epoxidation and ring-opening [1]. By incorporating a saturated O-heterocycle at the N-position, 1448126-47-3 introduces a metabolically inert blocking group not present in analogs that rely solely on furan-alkyl or linear alkyl N-substituents (e.g., CAS 700859-37-6 and CAS 1428363-74-9). In silico metabolite prediction tools (e.g., BioTransformer, GLORYx) consistently flag furan moieties as sites of metabolism, whereas the tetrahydropyran ring is predicted to be largely resistant to Phase I oxidation [2][3].

Drug Metabolism Microsomal Stability In Silico ADME

Where to Apply CAS 1448126-47-3: Data-Driven Research and Procurement Scenarios


CNS-Permeable Fragment or Lead-Like Screening Library Enrichment

With a computed TPSA of 57.5 Ų—substantially below the CNS drug-like threshold of 76 Ų—and favorable properties such as zero hydrogen-bond donors and moderate lipophilicity (XLogP3 ~2.6), this compound is optimally deployed as a screening deck component in phenotypic or target-based CNS assays where blood-brain barrier penetration is a prerequisite. Procure in 10 μmol pre-weighed format ($69 USD) for direct integration into 384-well HTS campaigns [1][2].

Structure-Activity Relationship (SAR) Studies on N,N-Disubstituted Benzamide Scaffolds

The tertiary amide architecture, featuring dual heterocyclic N-substituents, provides a topology that is underexplored relative to mono-substituted benzamides. Use this compound as the reference point for SAR expansion—modifying the furan or tetrahydropyran groups—to probe steric and electronic effects on target engagement, selectivity, and metabolic stability [1].

Metabolic Stability Benchmarking of Saturated vs. Aromatic N-Heterocyclic Substituents

The tetrahydropyran substituent serves as a class-level control for investigating the impact of saturated O-heterocycles on microsomal stability, relative to furan-containing analogs. Researchers can use 1448126-47-3 alongside CAS 700859-37-6 in head-to-head intrinsic clearance assays (human or mouse liver microsomes) to generate direct experimental metabolic stability data for procurement-driven decision-making [2][3].

Medicinal Chemistry Hit-to-Lead Campaigns Requiring Rapid Procurement Turnaround

Unlike structurally related compounds that require custom synthesis and extended lead times, this compound is available in assay-ready quantities from Life Chemicals (catalog F6390-2612) with transparent pricing. This ensures screening projects meet milestone timelines without procurement delays—an operational advantage for biotech and CRO teams operating under tight discovery-phase schedules [1].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.